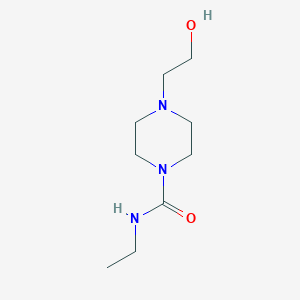

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

描述

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a carboxamide group attached to the piperazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature between 0°C and 5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, piperazine, ethyl chloroformate, and 2-chloroethanol, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of N-ethyl-4-(2-carboxyethyl)piperazine-1-carboxamide.

Reduction: Formation of N-ethyl-4-(2-aminoethyl)piperazine-1-carboxamide.

Substitution: Formation of various N-alkyl or N-aryl derivatives of the compound.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a building block for the development of neuroleptic agents and antidepressants, targeting neurological disorders such as depression and anxiety. The compound's ability to form hydrogen bonds enhances its binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

Neuroactive Agents

The piperazine moiety is prevalent in many neuroactive agents, and compounds similar to this compound often exhibit significant interactions with neurotransmitter receptors. Research indicates that this compound can influence neurotransmission by interacting with receptors and enzymes involved in these processes, potentially leading to therapeutic effects.

Mechanism of Action

Studies have shown that this compound interacts with various biological targets, including serotonin and dopamine receptors. This interaction is essential for understanding its mechanism of action and therapeutic potential. The compound's structural features may enhance its pharmacological effects compared to other similar compounds.

Case Studies

Research has focused on the interactions of this compound with specific receptors associated with mood regulation and cognitive function. For example, in vitro studies have demonstrated its potential effects on serotonin receptor binding, which is critical for developing antidepressant therapies .

作用机制

The mechanism of action of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carboxamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

相似化合物的比较

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

N-(2-hydroxyethyl)piperazine: Lacks the ethyl group and carboxamide group, making it less versatile in chemical reactions.

1-(2-hydroxyethyl)piperazine: Similar structure but without the ethyl group, leading to different chemical and biological properties.

N-ethylpiperazine: Lacks the hydroxyethyl and carboxamide groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

生物活性

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (also known as HEPP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the structural characteristics, biological interactions, and research findings associated with HEPP, highlighting its significance as a potential therapeutic agent.

Structural Characteristics

HEPP is characterized by its piperazine ring structure, which is a common feature in many pharmacologically active compounds. The molecular formula of HEPP is C₉H₁₉N₃O₂, with a molar mass of approximately 201.27 g/mol. The presence of the hydroxyethyl and carboxamide functional groups facilitates hydrogen bonding, enhancing its solubility and interaction with biological targets .

Biological Activity

The biological activity of HEPP is primarily linked to its interactions with various receptors and enzymes involved in neurotransmission. Compounds featuring a piperazine scaffold have been shown to exhibit neuroactive properties, making HEPP a candidate for further investigation in neurological disorders.

HEPP's mechanism of action involves binding to specific biological targets, potentially modulating their activity. The ability to form hydrogen bonds enhances its binding affinity to receptors, which may lead to significant pharmacological effects. Research indicates that HEPP may act on neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological effects of HEPP:

- Neurotransmitter Modulation : In vitro studies demonstrated that HEPP could influence neurotransmitter release and receptor activation, suggesting its potential application in treating conditions like depression and anxiety.

- Pharmacological Profiling : A study conducted on animal models indicated that HEPP exhibited dose-dependent effects on behavior, with lower doses showing anxiolytic properties while higher doses led to adverse effects such as sedation.

- Comparative Analysis : Research comparing HEPP with structurally similar compounds revealed that it possesses unique binding characteristics that may enhance its efficacy as a neuroactive agent .

Data Tables

The following table summarizes key findings from various studies on HEPP:

属性

IUPAC Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZIHDWNDTOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376201 | |

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816456-44-7 | |

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。